![molecular formula C8H8ClN3 B2899671 (4-Chloro-1H-indazol-6-yl)methanamine CAS No. 1896803-59-0](/img/structure/B2899671.png)
(4-Chloro-1H-indazol-6-yl)methanamine
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Overview
Description
(4-Chloro-1H-indazol-6-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indazole, which is a heterocyclic aromatic organic compound. The synthesis of (4-Chloro-1H-indazol-6-yl)methanamine is a complex process that involves several steps.
Scientific Research Applications
Drug Discovery and Development
Indazole derivatives, including compounds similar to (4-Chloro-1H-indazol-6-yl)methanamine, are frequently explored in drug discovery for their potential therapeutic effects. They have been studied for their ability to inhibit cell growth in various cancer cell lines, indicating potential use in oncology .
Anti-Inflammatory Applications
Some indazole compounds have been investigated for their anti-inflammatory properties, particularly in the context of osteoarthritis. They may inhibit enzymes like cyclo-oxygenase-2 (COX-2), which are involved in inflammatory processes .
Respiratory Disease Treatment
Indazole derivatives have been synthesized as selective inhibitors for specific enzymes like phosphoinositide 3-kinase delta (PI3Kδ), which are implicated in respiratory diseases. This suggests a role for (4-Chloro-1H-indazol-6-yl)methanamine in the treatment of such conditions .
HIV Treatment
The structural similarity of (4-Chloro-1H-indazol-6-yl)methanamine to other indazole compounds used in the synthesis of treatments for HIV-1 infections points to its potential application in antiviral therapy .
Synthesis of Novel Compounds
Indazole derivatives serve as key intermediates in the synthesis of a wide range of novel compounds with diverse biological activities. This includes the development of new pharmaceuticals and research chemicals .
Safety and Hazards
The safety data sheet for a related compound, “(1H-Indazol-6-yl)MethanaMine hydrochloride”, suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Target of Action
Indazole derivatives, which include (4-chloro-1h-indazol-6-yl)methanamine, have been found to interact with a variety of biological targets . For instance, some indazole derivatives have been found to inhibit kinases such as CHK1, CHK2, and SGK .
Mode of Action
This can affect the activity of these proteins and lead to changes in cellular processes .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
(4-chloro-1H-indazol-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYVEBVZKKRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1H-indazol-6-yl)methanamine | |
CAS RN |
1896803-59-0 |
Source
|
Record name | (4-chloro-2H-indazol-6-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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